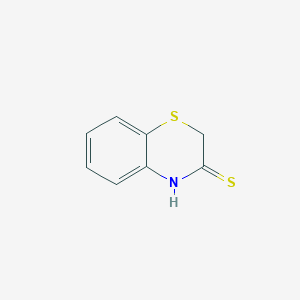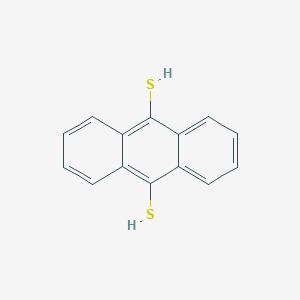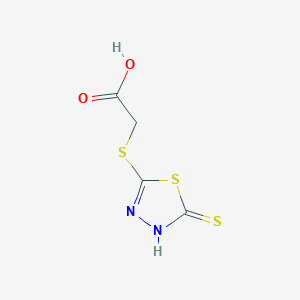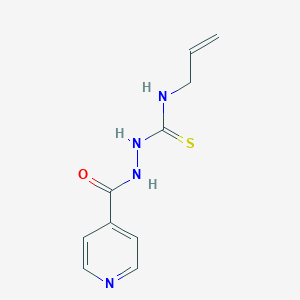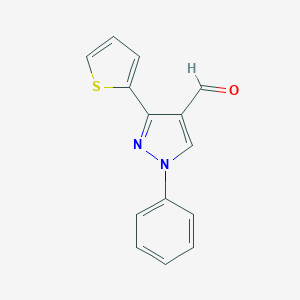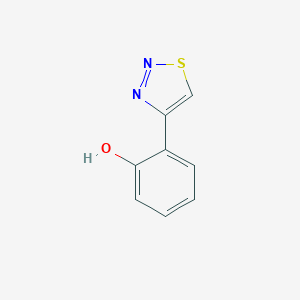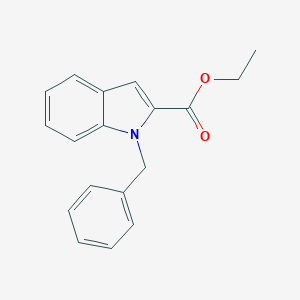
Indole-2-carboxylic acid, 1-benzyl-, ethyl ester
Descripción general
Descripción
Indole-2-carboxylic acid, 1-benzyl-, ethyl ester is an indole derivative . Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents .
Synthesis Analysis
The synthesis of indole derivatives often involves analytical thin layer chromatography . Recrystallization from ethanol can be used to purify the compound .Molecular Structure Analysis
The molecular structure of indole-2-carboxylic acid, 1-benzyl-, ethyl ester is based on the indole ring system . The empirical formula is C9H7NO2 .Chemical Reactions Analysis
Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
Esters, like indole-2-carboxylic acid, 1-benzyl-, ethyl ester, are polar but do not engage in hydrogen bonding with one another, so they have considerably lower boiling points than their isomeric carboxylic acids counterparts .Aplicaciones Científicas De Investigación
Biologically Active Compounds
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : Indole derivatives have been used as biologically active compounds for the treatment of various health disorders, including cancer and microbial infections .
- Methods of Application : While the specific methods of application can vary, generally, these compounds are synthesized and then tested in vitro (in a controlled lab environment) and in vivo (in a living organism) for their biological activity .
- Results or Outcomes : Indole derivatives, both natural and synthetic, have shown various biologically vital properties. They have been found to be effective in treating a range of health conditions .
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are used in the synthesis of selected alkaloids .
- Methods of Application : The specific methods of synthesis can vary widely depending on the type of alkaloid being synthesized .
- Results or Outcomes : The synthesis of indole derivatives has led to the creation of various alkaloids, which are significant in cell biology .
Organic Synthesis Intermediates
- Scientific Field : Organic Chemistry
- Application Summary : Indole-2-carboxylic acid esters and their derivatives serve as versatile intermediates in organic synthesis .
- Methods of Application : These compounds are synthesized and then used in various reactions to create other complex organic compounds .
- Results or Outcomes : Given their structural importance, diverse synthetic methods toward indole-2-carboxylic acid esters have been developed .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-benzylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-21-18(20)17-12-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILCNJGUDMJWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168814 | |
| Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |
CAS RN |
17017-66-2 | |
| Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-2-carboxylic acid, 1-benzyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)

